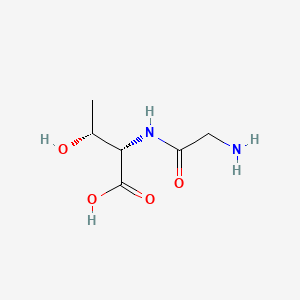

4-Hydroxy-3-methylphenylpropanoic acid

Descripción general

Descripción

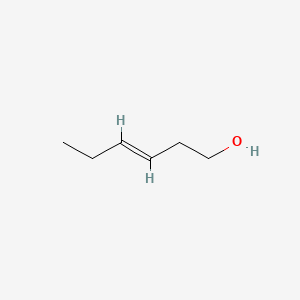

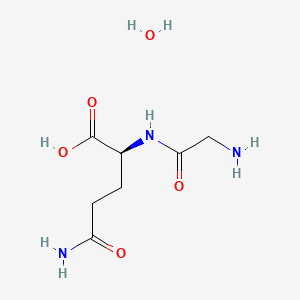

4-Hydroxy-3-methylphenylpropanoic acid is a chemical compound with the formula C10H12O3 . It is also known by its CAS number 22517-00-6 . It is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .

Synthesis Analysis

The synthesis of 4-Hydroxy-3-methylphenylpropanoic acid involves the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) by the gut microbiota . This conversion is facilitated by an enzyme called hydroxycinnamate reductase, which is found in L. plantarum, a plant-origin bacteria .Aplicaciones Científicas De Investigación

- Researchers have explored various derivatives of this compound, including 3-(4-cyanophenyl)propionic acid, 3-(4-bromobenzoyl)propionic acid, and 3-(4-chlorobenzoyl)propionic acid. These derivatives have diverse applications in synthetic chemistry and materials science .

Chemical Synthesis and Derivatives

Mecanismo De Acción

Target of Action

The primary target of 3-(4-hydroxy-3-methylphenyl)propanoic acid (HMPA) is prostaglandin E2 . Prostaglandin E2 is a bioactive lipid that plays a crucial role in inflammation and other physiological processes. HMPA inhibits the production of prostaglandin E2 .

Mode of Action

HMPA interacts with its target, prostaglandin E2, by inhibiting its production . This interaction results in a decrease in inflammation and other related physiological processes.

Biochemical Pathways

HMPA affects the prostaglandin E2 synthesis pathway . By inhibiting the production of prostaglandin E2, HMPA can potentially affect downstream effects related to inflammation and other physiological processes.

Pharmacokinetics

After oral administration of HMPA, it is rapidly absorbed and metabolized. The maximum concentration in the bloodstream is reached within 15 minutes . HMPA undergoes rapid conversion into conjugates, which are then distributed to various organs, with the highest concentrations found in the kidneys, followed by the liver, thoracic aorta, heart, soleus muscle, and lungs . The absorption ratio of orally administered HMPA is at least 1.2% .

Result of Action

HMPA has several beneficial effects, such as anti-diabetic properties , anti-cancer activities , and cognitive function improvement . It enhances grip strength and inhibits protein catabolism induced by exhaustive exercise . Additionally, HMPA improves hepatic glucose and lipid metabolism, and inhibits muscular lipid metabolism and protein catabolism .

Action Environment

The action of HMPA is influenced by the gut microbiota, which plays a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites like HMPA . These metabolites can be easily absorbed and contribute to various beneficial effects on the host . Therefore, the gut microbiota and dietary intake of polyphenols can influence the action, efficacy, and stability of HMPA.

Propiedades

IUPAC Name |

3-(4-hydroxy-3-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAIMGRPEHRDLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-methylphenylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B3021449.png)